1-(7-fluoro-1H-indazol-3-yl)ethanone
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Overview
Description
1-(7-fluoro-1H-indazol-3-yl)ethanone is a chemical compound belonging to the indazole family, characterized by a fluorine atom at the 7th position of the indazole ring and an ethanone group at the 3rd position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-fluoro-1H-indazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-fluorobenzaldehyde and hydrazine hydrate to form the indazole ring, followed by acetylation to introduce the ethanone group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(7-fluoro-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce indazole alcohols .
Scientific Research Applications
1-(7-fluoro-1H-indazol-3-yl)ethanone has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-fluoro-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(6-nitro-1H-indazol-1-yl)ethanone
- 4-(1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol
- MDMB-4en-PINACA
Comparison: 1-(7-fluoro-1H-indazol-3-yl)ethanone is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(7-fluoro-2H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-5(13)8-6-3-2-4-7(10)9(6)12-11-8/h2-4H,1H3,(H,11,12) |
InChI Key |
DSMVXRSJGPYOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=C(C2=NN1)F |
Origin of Product |
United States |
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